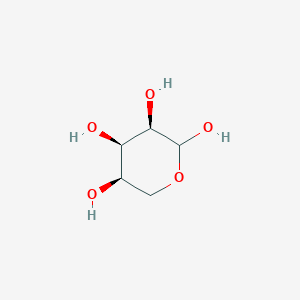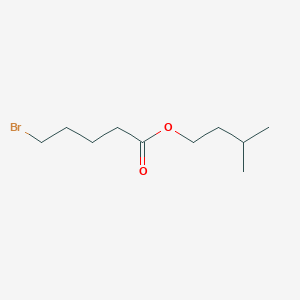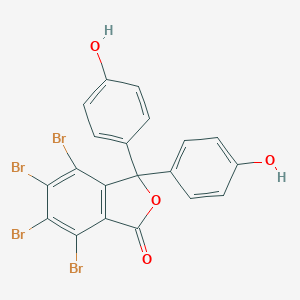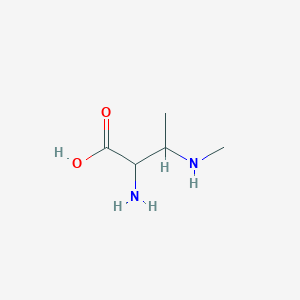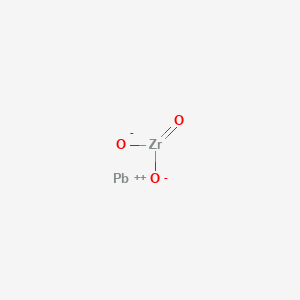
1,2,4-Tributylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tributylbenzene is an organic compound with the chemical formula C18H26. It is a colorless liquid with a mild odor and is insoluble in water. This compound is widely used in various industrial applications, including as a solvent, in the production of plastics, and as a component in motor oils and hydraulic fluids. In recent years, 1,2,4-tributylbenzene has gained significant attention from the scientific community due to its potential applications in the field of biochemical research.
Mecanismo De Acción
The mechanism of action of 1,2,4-tributylbenzene is not fully understood. However, studies have suggested that it may act as a substrate for various enzymes involved in the metabolism of hydrocarbons. It may also act as a competitive inhibitor of certain enzymes, thereby inhibiting their activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 1,2,4-tributylbenzene can have adverse effects on human health. It is a known irritant to the skin, eyes, and respiratory tract. Prolonged exposure to this compound has been linked to respiratory problems, liver damage, and central nervous system disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,4-Tributylbenzene has several advantages as a model compound in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has certain limitations, including its low solubility in water and its potential toxicity to living organisms.
Direcciones Futuras
1,2,4-Tributylbenzene is an area of active research, and several future directions can be identified. One area of research is the development of new synthetic methods to produce this compound more efficiently. Another area of research is the investigation of its potential applications in the field of bioremediation, where it may be used to clean up contaminated soil and water. Additionally, further studies are needed to fully understand its mechanism of action and its potential health effects.
Conclusion
In conclusion, 1,2,4-tributylbenzene is a versatile compound with potential applications in various fields, including biochemical research. Its synthesis, mechanism of action, and potential health effects have been extensively studied. While it has several advantages as a model compound, it also has certain limitations. Further research is needed to fully understand its potential applications and to develop new methods for its synthesis.
Métodos De Síntesis
The synthesis of 1,2,4-tributylbenzene can be achieved through various methods, including Friedel-Crafts alkylation, catalytic hydrogenation, and Grignard reaction. Among these, Friedel-Crafts alkylation is the most commonly used method. It involves the reaction of benzene with butyl chloride in the presence of aluminum chloride catalyst. The resulting product is then subjected to fractional distillation to obtain 1,2,4-tributylbenzene.
Aplicaciones Científicas De Investigación
1,2,4-Tributylbenzene has been extensively studied for its potential applications in the field of biochemical research. It is used as a model compound in various studies to investigate the transport and metabolism of hydrocarbons in microorganisms. It has also been used as a substrate to study the enzymatic reactions involved in the degradation of hydrocarbons.
Propiedades
Número CAS |
14800-16-9 |
|---|---|
Nombre del producto |
1,2,4-Tributylbenzene |
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1,2,4-tributylbenzene |
InChI |
InChI=1S/C18H30/c1-4-7-10-16-13-14-17(11-8-5-2)18(15-16)12-9-6-3/h13-15H,4-12H2,1-3H3 |
Clave InChI |
FCUIRSBNZQHWMN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=C(C=C1)CCCC)CCCC |
SMILES canónico |
CCCCC1=CC(=C(C=C1)CCCC)CCCC |
Otros números CAS |
14800-16-9 |
Sinónimos |
1,2,4-Tributylbenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




